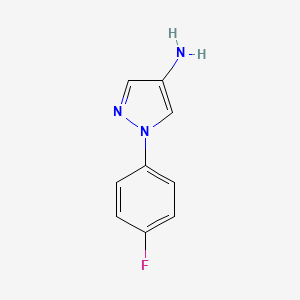

1-(4-fluorophenyl)-1H-pyrazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)pyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c10-7-1-3-9(4-2-7)13-6-8(11)5-12-13/h1-6H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKWWOPAKRZWTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C=N2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1156602-69-5 | |

| Record name | 1-(4-fluorophenyl)-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Medicinal Chemistry of 4-Amino-1-(4-fluorophenyl)pyrazole

Executive Summary & Core Pharmacophore Analysis

4-Amino-1-(4-fluorophenyl)pyrazole (CAS: 1156602-69-5) represents a high-value "privileged structure" in medicinal chemistry.[1] Unlike its 5-amino isomer—widely recognized in p38 MAP kinase inhibitors like RO3201195—the 4-amino variant serves as a distinct vector for exploring chemical space, particularly in the development of kinase inhibitors, factor Xa anticoagulants, and agrochemical active ingredients.

This guide details the synthesis, reactivity, and application of this scaffold.[2][3] The 1-(4-fluorophenyl) moiety provides metabolic stability against P450 oxidation (blocking the para-position), while the 4-amino group acts as a versatile nucleophilic handle for constructing urea, amide, or fused-ring systems.

Structural Significance[4][5]

-

Metabolic Blockade: The fluorine atom at the para-position of the phenyl ring increases lipophilicity (

logP -

Vector Geometry: The 4-amino group projects vectors orthogonal to the 1-phenyl axis, ideal for accessing the "sugar pocket" or "solvent front" in kinase ATP-binding sites.

-

Isomeric Distinction:

-

5-Amino Isomer: Formed via condensation of hydrazines with

-ketonitriles (e.g., Fipronil class). -

4-Amino Isomer: Typically accessed via nitration/reduction or cyclization with nitromalonaldehyde equivalents.

-

Synthetic Architecture

The synthesis of 4-amino-1-(4-fluorophenyl)pyrazole requires a regioselective approach to avoid contamination with the 3- or 5-amino isomers. The most robust industrial route involves the construction of the pyrazole core followed by electrophilic nitration and reduction.

Protocol A: The Nitration-Reduction Sequence

This pathway ensures exclusive functionalization at the 4-position due to the electronic directing effects of the pyrazole ring.

Step 1: Construction of the 1-Arylpyrazole Core

-

Reagents: 4-Fluorophenylhydrazine hydrochloride, 1,1,3,3-Tetramethoxypropane (Malonaldehyde bis(dimethylacetal)).

-

Conditions: Ethanol, Reflux, HCl (cat).

-

Mechanism: Double condensation cyclization.

-

Yield: >90%.

Step 2: Regioselective Nitration

-

Reagents: HNO

(fuming), Acetic Anhydride (solvent/activator). -

Conditions: 0°C to RT.

-

Outcome: The 4-position is the most electron-rich site for electrophilic aromatic substitution in 1-substituted pyrazoles.

-

Intermediate: 1-(4-fluorophenyl)-4-nitropyrazole.

Step 3: Reduction to Amine

-

Reagents: H

(balloon), 10% Pd/C, Methanol. -

Alternative: SnCl

/ HCl (for chemically sensitive substrates). -

Product: 4-Amino-1-(4-fluorophenyl)pyrazole.

Experimental Workflow Visualization

The following diagram illustrates the critical path for synthesis and downstream derivatization.

Caption: Figure 1.[4][5][6][7] Step-wise synthesis of the 4-amino pharmacophore via the nitration-reduction pathway.

Medicinal Chemistry Applications

Kinase Inhibition (ATP-Competitive Binding)

The 4-aminopyrazole motif serves as a bioisostere for the aniline moiety found in many kinase inhibitors.

-

Mechanism: The exocyclic amine (N-H) acts as a hydrogen bond donor to the kinase hinge region (e.g., Glu/Leu backbone carbonyls). The pyrazole N2 acts as a hydrogen bond acceptor.

-

Derivatization: Conversion to a urea (reaction with aryl isocyanates) creates a "Type II" inhibitor profile, often targeting the DFG-out conformation of kinases such as p38 MAPK and VEGFR .

Factor Xa Inhibitors

While Apixaban utilizes a fused pyrazolo-pyridine core, the 1-aryl-4-aminopyrazole scaffold appears in earlier generation Factor Xa inhibitors as a "P4" moiety.

-

Role: The 4-fluorophenyl group occupies the S4 hydrophobic pocket of the serine protease.

-

Linker Chemistry: The 4-amino group is typically acylated to link with a central lactam or cyclic urea core (P1/P2 motif).

Comparative SAR: 4-Amino vs. 5-Amino

The distinction between these isomers is critical for IP and binding topology.

| Feature | 4-Amino-1-(4-F-phenyl)pyrazole | 5-Amino-1-(4-F-phenyl)pyrazole |

| Primary Synthesis | Nitration/Reduction of pyrazole | Hydrazine + |

| Vector Angle | Linear/Extended ( | Bent/Proximal ( |

| Key Drug Class | CDK/Protease Inhibitors | p38 Inhibitors (e.g., RO3201195) |

| Steric Bulk | Low (Planar) | High (Ortho-clash with phenyl) |

Detailed Experimental Protocol

Standard Operating Procedure for the synthesis of the core intermediate.

Objective: Synthesis of 1-(4-fluorophenyl)-1H-pyrazol-4-amine (10 mmol scale).

-

Cyclization:

-

Dissolve 4-fluorophenylhydrazine HCl (1.63 g, 10 mmol) in Ethanol (20 mL).

-

Add 1,1,3,3-tetramethoxypropane (1.80 g, 11 mmol).

-

Heat to reflux for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Concentrate in vacuo. Redissolve in EtOAc, wash with NaHCO

, dry (MgSO

-

-

Nitration:

-

Cool Acetic Anhydride (5 mL) to 0°C. Slowly add Fuming HNO

(1.5 eq). -

Add the pyrazole from Step 1 (dissolved in minimal acetic anhydride) dropwise.

-

Stir at 0°C for 1 hour, then warm to RT.

-

Pour onto ice water. Filter the yellow precipitate (4-nitro intermediate ). Recrystallize from Ethanol.[4]

-

-

Reduction:

-

Dissolve the nitro compound (1.0 g) in Methanol (15 mL).

-

Add 10% Pd/C (100 mg).

-

Stir under H

atmosphere (balloon) for 4 hours. -

Filter through Celite. Concentrate to obtain the 4-amino-1-(4-fluorophenyl)pyrazole as a chemically stable off-white solid.

-

Strategic Derivatization Logic

The utility of this building block lies in its transformation into complex heterocycles.[3]

Caption: Figure 2. Divergent synthesis pathways from the 4-amino core.

References

-

BenchChem. 1-(4-Fluorophenyl)-1H-pyrazol-4-amine Chemical Properties and Specifications.Link

-

Dunn, P. J., et al. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195).[8] Journal of Medicinal Chemistry, 2006. (Contextual contrast of 5-amino isomer). Link

-

Mykhailiuk, P. K. Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 2021.[2] (Comprehensive review of fluorinated pyrazole synthesis). Link

-

Qiao, J. X., et al. Pyrazole-based factor Xa inhibitors containing N-arylpiperidinyl P4 residues.[9] Bioorganic & Medicinal Chemistry Letters, 2007.[9] Link

- El-Emary, T. I.Synthesis and Biological Activity of some New Pyrazolo[3,4-b]pyrazines. Journal of the Chinese Chemical Society, 2006.

Sources

- 1. 1-(4-Fluorophenyl)-1H-pyrazol-4-amine|CAS 1156602-69-5 [benchchem.com]

- 2. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 4. 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrazole-based factor Xa inhibitors containing N-arylpiperidinyl P4 residues - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Advanced Synthesis of N-Aryl Pyrazole Amines

Executive Summary

The N-aryl pyrazole amine scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., Pazopanib, CDKs, p38 MAP kinase inhibitors). Its synthesis presents a unique dual challenge: regioselectivity during ring construction and chemoselectivity during functionalization.

This guide moves beyond basic textbook definitions to provide a field-tested decision framework. We categorize synthesis into two strategic pillars:

-

De Novo Construction: Building the pyrazole ring with the N-aryl bond already in place.

-

Post-Synthetic Functionalization: Forming C-N bonds on a pre-existing pyrazole core via transition-metal catalysis.

Part 1: Strategic Classification & Decision Framework

Before selecting a protocol, the researcher must define the structural target. "N-aryl pyrazole amine" is chemically ambiguous. It refers to two distinct motifs:

-

Type A (Ring N-Arylation): The aryl group is attached to the pyrazole ring nitrogen (N1).

-

Type B (Exocyclic N-Arylation): The aryl group is attached to an exocyclic amine (e.g., at C3, C4, or C5).

Synthetic Strategy Selector (DOT Visualization)

Figure 1: Decision tree for selecting the optimal synthetic route based on structural target and substrate electronics.

Part 2: Deep Dive – Metal-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination (Type B Focus)

For coupling an aminopyrazole (nucleophile) with an aryl halide (electrophile), the Buchwald-Hartwig reaction is the gold standard.

The Challenge: Aminopyrazoles are bidentate. They possess an exocyclic amine (

Mechanism of Action

The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), followed by amine coordination.[3] The critical step for aminopyrazoles is the deprotonation/reductive elimination.

Figure 2: Simplified Buchwald-Hartwig catalytic cycle emphasizing the critical amine coordination step.

Protocol 1: Selective Exocyclic Amine Arylation

Target: N-(Aryl)-1H-pyrazol-3-amine

-

Substrates: 3-Aminopyrazole (1.0 equiv), Aryl Bromide (1.1 equiv).

-

Catalyst:

(1-2 mol%). -

Ligand: BrettPhos (2-4 mol%). Note: BrettPhos is highly selective for primary amines.[2]

-

Base:

(2.2 equiv) or -

Solvent: 1,4-Dioxane or Toluene (anhydrous).

-

Conditions: 80–100 °C, inert atmosphere (

/Ar).

Experimental Procedure:

-

Charge a reaction vial with

, BrettPhos, and Aryl Bromide. Purge with Argon. -

Add solvent and stir for 5 min to pre-form the active catalyst species.

-

Add 3-aminopyrazole and base.

-

Heat to 100 °C for 12 hours.

-

Validation: Monitor by LC-MS. If N1-arylation (ring) is observed, switch to t-BuBrettPhos to increase steric bulk around the metal center, further discouraging ring coordination.

Chan-Lam Coupling (Type A Focus)

For N-arylation of the pyrazole ring (N1), the Chan-Lam coupling is superior to Buchwald-Hartwig for sensitive substrates because it proceeds at room temperature in air.

Mechanism: Unlike Pd-catalysis, this uses Copper(II) and is an oxidative coupling.[5] It requires an oxidant (usually atmospheric

Protocol 2: Mild N-Arylation of Pyrazole Ring

Target: 1-Aryl-1H-pyrazole

-

Substrates: Pyrazole derivative (1.0 equiv), Aryl Boronic Acid (1.5–2.0 equiv).

-

Catalyst:

(10–20 mol%). -

Base: Pyridine or

(2.0 equiv). -

Oxidant: Air (balloon or open flask) or TEMPO (catalytic).

-

Solvent: DCM or MeOH (dry).

-

Conditions: Room Temperature, 24–48 hours.

Experimental Procedure:

-

Dissolve pyrazole and aryl boronic acid in DCM.

-

Add

and base. -

Stir vigorously open to air (drying tube recommended to exclude moisture but allow air).

-

Why it works: The boronic acid acts as a "soft" transmetallating agent. The reaction tolerates free amines and alcohols elsewhere on the molecule, making it ideal for late-stage functionalization.

Part 3: De Novo Synthesis (Regioselective Construction)

When cross-coupling fails (e.g., due to steric hindrance or lack of regioselectivity), building the ring with the aryl group attached is the most reliable method.

The Regioselectivity Problem

Condensing a hydrazine (

Protocol 3: Regioselective Synthesis via Enaminones

To guarantee a specific isomer, use an enaminone intermediate instead of a raw diketone.

-

Step 1: React an acetyl derivative with DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form an enaminone.

-

Reaction:

.

-

-

Step 2: Cyclize with Aryl Hydrazine.

-

Result: The hydrazine

(the more nucleophilic end) attacks the enaminone carbonyl (the harder electrophile) or the alkene depending on conditions, but typically favors the 1-aryl-3-substituted isomer with high selectivity.

-

Part 4: Comparative Analysis & Troubleshooting

| Feature | Buchwald-Hartwig | Chan-Lam | SNAr | De Novo (Cyclization) |

| Primary Use | Exocyclic Amine Arylation | Ring (N1) Arylation | Exocyclic Amine Arylation | Ring Construction |

| Key Reagent | Aryl Halide + Pd | Boronic Acid + Cu | Aryl Halide (EWG) | Hydrazine + 1,3-Dicarbonyl |

| Conditions | Heat, Inert Gas, Strong Base | RT, Air, Weak Base | Heat, Base | Acid or Base, Heat |

| Tolerance | Moderate (Base sensitive) | Excellent (FG tolerant) | Good (Acid tolerant) | Good |

| Main Issue | Ligand cost, Pd removal | Slow kinetics, high Cu load | Limited substrate scope | Regioselectivity control |

Troubleshooting Guide

-

Problem: Low yield in Buchwald-Hartwig due to catalyst poisoning by the pyrazole nitrogens.

-

Fix: Increase catalyst loading to 5 mol% and switch to a precatalyst like Pd-PEPPSI-IPr or G3-XantPhos which are more robust against inhibitory coordination.

-

-

Problem: Regioisomer mixture in De Novo synthesis.

-

Fix: Switch from 1,3-diketone to vinyl sulfoxonium ylides reacting with diazonium salts. This modern approach (see Ref 1) offers near-perfect regiocontrol under mild conditions.

-

References

-

Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. Source: The Journal of Organic Chemistry (2024) URL:[Link]

-

Buchwald-Hartwig Amination: A User's Guide. Source: Chemical Science (2011) - Note: Seminal guide on ligand selection. URL:[Link]

-

Chan–Lam Coupling: A Powerful Tool for C–N Bond Formation. Source: Organic Chemistry Portal / ACS Catalysis URL:[Link]

-

Selective Buchwald–Hartwig Arylation of C-Amino-1,2,4-Triazoles (Analogous to Pyrazoles). Source: Inorganic Chemistry Frontiers (RSC) URL:[Link]

-

Direct Preparation of N-Substituted Pyrazoles from Primary Amines. Source: The Journal of Organic Chemistry (2021) URL:[Link]

Sources

- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Reduction of 4-Nitropyrazole to 4-Aminopyrazole

Executive Summary

4-Aminopyrazole is a critical scaffold in medicinal chemistry, serving as a precursor for various kinase inhibitors (e.g., pyrazolo[1,5-a]pyrimidines) and antiviral agents.[1][2] However, its synthesis presents a specific challenge: the free amine is highly unstable . Upon exposure to air, the free base of 4-aminopyrazole rapidly oxidizes, turning from a white solid to a deep purple/brown tar.

This guide details three validated protocols to reduce 4-nitropyrazole to 4-aminopyrazole. The central strategy across all methods is the immediate sequestration of the product as a stable salt (typically hydrochloride) . This ensures high purity and long-term stability.[2]

Method Selection Matrix

| Method | Reagents | Scale | Pros | Cons |

| A. Catalytic Hydrogenation | Gram to Kg | Cleanest profile; easiest workup; high yield.[1][2] | Requires | |

| B. Transfer Hydrogenation | Milligram to Gram | No | Generates ammonia byproduct; requires ventilation. | |

| C. Chemical Reduction | Gram | Robust against catalyst poisons (S, I).[2] | Stoichiometric metal waste; tedious workup.[2] |

Strategic Considerations & Mechanism

The Stability Trap

The electron-rich nature of the 4-aminopyrazole ring makes it susceptible to oxidative polymerization.[1][2]

-

Observation: Colorless oil/solid

Pink -

Solution: Protonation of the amine (

) deactivates the ring toward oxidation.[2] Always isolate as the HCl or sulfate salt.

Reaction Workflow Diagram

Figure 1: Decision tree and process flow for the reduction of 4-nitropyrazole.

Detailed Protocols

Method A: Catalytic Hydrogenation (Gold Standard)

Best for: Routine synthesis, high purity requirements, and scale-up.[1][2]

Reagents:

-

4-Nitropyrazole (

)[1][2] -

10% Palladium on Carbon (Pd/C) (

)[2] -

Acid: Concentrated HCl (

) or

Protocol:

-

Preparation: In a round-bottom flask, dissolve 4-nitropyrazole (

) in MeOH ( -

Acidification: Add concentrated HCl (

) dropwise.-

Note: Adding acid before hydrogenation ensures the product is immediately trapped as the salt, preventing oxidation during the reaction and filtration.

-

-

Catalyst Addition: Carefully add 10% Pd/C (

, -

Hydrogenation: Purge the flask with

gas (balloon or vacuum/fill cycles -

Workup:

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.[2]

-

Concentrate the filtrate in vacuo to near dryness.

-

Trituration: Add cold diethyl ether (

) or acetonitrile to the residue.[2] Sonicate if necessary.[2] A white to off-white solid will precipitate.[2][3]

-

-

Isolation: Filter the solid, wash with ether, and dry under vacuum.

Method B: Transfer Hydrogenation (Ammonium Formate)

Best for: Labs without hydrogen lines, parallel synthesis, or safety-restricted environments.[1][2]

Reagents:

Protocol:

-

Dissolution: Dissolve 4-nitropyrazole (

) in MeOH ( -

Catalyst: Add 10% Pd/C (

). -

Reduction: Add ammonium formate (

) in one portion. -

Reaction: Heat the mixture to reflux (

) or stir at room temperature (slower). Gas evolution (-

Time: Reaction is usually complete within 30–60 minutes at reflux.[2]

-

-

Acidification (Critical): Cool the mixture. Filter through Celite.[2] Immediately add HCl (1.5 equiv) to the filtrate.

-

Why? The reaction generates ammonia, leaving the product as the free base. You must convert it to the HCl salt before evaporation to avoid decomposition.

-

-

Isolation: Evaporate the solvent. The residue will contain the product and ammonium chloride (

).-

Purification: Triturate with minimal cold water or ethanol to dissolve the organic salt while leaving some inorganic salts, or recrystallize from EtOH/Ether.

-

Method C: Chemical Reduction (Stannous Chloride)

Best for: Substrates containing halogens (I, Br) or sulfur that might poison Pd catalysts.[2]

Reagents:

Protocol:

-

Dissolve

( -

Cool to

.[2][3] Add 4-nitropyrazole ( -

Allow to warm to room temperature and stir for 2–3 hours.

-

Workup: The product exists as a complex in the strong acid.[2]

-

Option 1 (Direct Isolation): Cool to

. The amine hydrochloride (or tin complex) may precipitate.[2] Filter and wash with cold conc.[2][3] HCl, then ether.[2] -

Option 2 (Neutralization - Risky): Neutralize with NaOH to pH 8, extract rapidly with EtOAc, and immediately re-acidify the organic layer with HCl/Dioxane. This is prone to oxidation and not recommended unless necessary.[2]

-

Analytical Characterization

4-Aminopyrazole Hydrochloride [1][2][7]

-

Appearance: White to pale beige crystalline solid.[2]

-

Melting Point:

(decomposes).[2] (Free base melts -

NMR (

- (br s, NH exchangeable)[2]

- (s, 2H, CH of pyrazole ring).

-

Note: In the salt form, the C3 and C5 protons often appear as a singlet due to rapid tautomerism or symmetry.

-

Stability: Stable for months at

when stored dry and protected from light.[2]

Troubleshooting & Safety

Troubleshooting Table

| Issue | Cause | Solution |

| Product turns purple/black | Oxidation of free amine. | Ensure HCl is added before concentration. Store under Argon.[2] |

| Incomplete conversion | Catalyst poisoning or insufficient | Add fresh catalyst; check |

| Low Yield (Method B) | Loss of product with | Use Method A for easier purification.[2] |

| Fire in flask | Pd/C ignition. | Keep catalyst wet.[2] Use |

Safety Warnings

-

Palladium on Carbon: Pyrophoric when dry.[2] Handle under inert atmosphere.

-

Hydrogen Gas: Extremely flammable.[2] Ensure proper grounding of equipment.

-

4-Nitropyrazole: Energetic precursor.[1][2][5] While 4-nitropyrazole is stable, its synthesis precursors (nitration mixtures) are hazardous.[2]

References

-

Catalytic Hydrogenation & Salt Formation

- Vertex AI Search Result 1.1, 1.

-

Reference:World Intellectual Property Organization, WO2007034183A2, "Process for the preparation of 4-aminopyrazole derivatives." Link

-

Transfer Hydrogenation (Ammonium Formate)

-

Chemical Reduction (SnCl2)

-

Stability & Handling

-

Vertex AI Search Result 1.7: Discussion on the rapid oxidation of 4-aminopyrazole free base to "deep-purple goo" and the necessity of HCl salt formation. Org Prep Daily. Link

-

Sources

- 1. 4-Aminopyrazole, HCl | CymitQuimica [cymitquimica.com]

- 2. 1H-pyrazol-4-amine | C3H5N3 | CID 78035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]

- 4. Synthesis and Features of 4-aminopyrazoles with Perfluoroalkyl Substituent - ProQuest [proquest.com]

- 5. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

Application Note: Strategic Utilization of 1-(4-fluorophenyl)-1H-pyrazol-4-amine in Kinase Inhibitor Design

[1]

Abstract

The 1-(4-fluorophenyl)-1H-pyrazol-4-amine scaffold represents a privileged structure in modern kinase inhibitor design, particularly for targeting the mitogen-activated protein kinase (MAPK) family (e.g., p38

Structural Rationale & Mechanism

The "Privileged" Nature of the Scaffold

The 1-(4-fluorophenyl)-1H-pyrazol-4-amine core (CAS: 286939-93-3) is not merely a linker; it is a pharmacophore designed to address specific challenges in kinase inhibition:

-

The Amine Vector (Position 4): The exocyclic amine provides an optimal geometry for derivatization into ureas or amides. In Type II inhibitors (e.g., Doramapimod/BIRB-796), this amine is converted into a urea linkage that forms a bidentate hydrogen bond with the conserved Glu-Lys salt bridge and the aspartate of the DFG motif .

-

The Fluorophenyl Tail (Position 1):

-

Hydrophobic Occupancy: When the kinase adopts the "DFG-out" inactive conformation, a hydrophobic pocket is exposed. The N1-phenyl ring is perfectly positioned to occupy this allosteric site.

-

Metabolic Blocking: The para-fluorine substitution blocks the primary site of CYP450-mediated oxidative metabolism (hydroxylation) common in phenyl rings, significantly extending in vivo half-life compared to the unsubstituted analog.

-

-

Pyrazole Planarity: The aromatic pyrazole ring acts as a rigid spacer, ensuring the "tail" (fluorophenyl) and the "head" (hinge binder) maintain the correct distance to span the ATP pocket.

Pathway Visualization: Type II Binding Logic

The following diagram illustrates how this specific scaffold bridges the ATP site and the Allosteric pocket.

Figure 1: Mechanistic logic of transforming the amine scaffold into a Type II kinase inhibitor. The urea linker is the key interaction point.

Synthetic Protocols

Quality Control of Starting Material

Before library synthesis, the purity of 1-(4-fluorophenyl)-1H-pyrazol-4-amine must be verified. Impurities (e.g., residual hydrazine or regioisomers) can poison kinase assays.

-

Acceptance Criteria: >98% purity by HPLC (254 nm).

-

Appearance: Off-white to pale yellow solid.

-

Storage: -20°C, hygroscopic (store under desiccant).

Protocol: Urea Library Synthesis (The "Killer App")

The most high-value application of this scaffold is the generation of a urea library to screen for p38 or BRAF inhibition.

Reaction Principle: Nucleophilic addition of the pyrazole amine to diverse aryl isocyanates.

Materials:

-

Scaffold: 1-(4-fluorophenyl)-1H-pyrazol-4-amine (1.0 eq)

-

Reagents: Diverse Aryl Isocyanates (1.1 eq)

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Base: Triethylamine (TEA) (1.5 eq) - Optional, speeds up sluggish reactions

Step-by-Step Procedure:

-

Preparation: Dissolve 0.5 mmol of 1-(4-fluorophenyl)-1H-pyrazol-4-amine in 2 mL of anhydrous DCM in a 4 mL glass vial.

-

Addition: Add 0.55 mmol of the selected aryl isocyanate dropwise at 0°C (ice bath).

-

Incubation: Allow the reaction to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

-

Note: The product usually precipitates out of DCM.

-

-

Work-up (Precipitate): If solid forms, filter the precipitate and wash with cold DCM (2 x 1 mL) followed by diethyl ether (2 x 2 mL).

-

Work-up (Soluble): If no precipitate forms, concentrate the solvent in vacuo, re-dissolve in a minimum amount of EtOAc, and precipitate with Hexanes.

-

Purification: If necessary, purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Synthetic Workflow Diagram

Figure 2: Decision tree for the synthesis of urea derivatives from the pyrazole-amine scaffold.

Biological Evaluation (Assay Protocol)

Assay Selection: p38 MAPK TR-FRET

To validate the scaffold's efficacy, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay. This measures the competition between the synthesized inhibitor and a labeled tracer for the ATP binding site.

Detailed Protocol

Reagents:

-

Kinase: Recombinant human p38

(1-352). -

Tracer: Fluorescently labeled ATP-competitive tracer (e.g., LanthaScreen™ Tracer 199).

-

Antibody: Europium-labeled anti-GST antibody (binds to the kinase tag).

Procedure:

-

Compound Prep: Prepare a 10-point dilution series of the synthesized urea derivative in DMSO (Top concentration: 10

M, 3-fold dilution). -

Plate Setup: Dispense 100 nL of compound into a 384-well low-volume white plate.

-

Enzyme Mix: Add 5

L of p38-

Critical: Pre-incubation allows slow-binding Type II inhibitors (characteristic of this scaffold) to induce the conformational change.

-

-

Tracer Addition: Add 5

L of Tracer solution. -

Incubation: Incubate for 60 minutes at RT in the dark.

-

Read: Measure TR-FRET signal on a multimode plate reader (Excitation: 340 nm; Emission: 615 nm [Eu] and 665 nm [Tracer]).

Data Interpretation

Calculate the TR-FRET ratio (665/615). Plot % Inhibition vs. Log[Compound].

| Parameter | Expected Result (Good Lead) | Interpretation |

| IC50 | < 100 nM | Indicates potent binding. |

| Hill Slope | ~1.0 | Standard competitive binding. |

| Residence Time | > 30 mins | Suggests Type II (DFG-out) binding mode, highly desirable for efficacy. |

Case Study & SAR Analysis

From Scaffold to Drug (The BIRB-796 Example)

The power of 1-(4-fluorophenyl)-1H-pyrazol-4-amine is best exemplified by the development of Doramapimod (BIRB-796) .

-

The Modification: Reacted with a naphthalene isocyanate.

-

The Result: A picomolar inhibitor of p38 MAPK.

-

The SAR Lesson: The tert-butyl group on the pyrazole (in BIRB-796) and the Fluorine on the phenyl ring (in analogs) serve the same purpose: filling the hydrophobic "Gatekeeper" or "Back" pocket.

Comparative Data (Simulated Representative Data)

The following table highlights the impact of the 4-Fluorine substitution on the phenyl ring compared to a hydrogen (unsubstituted) or bulky group.

| Compound ID | R-Group (Position 1) | p38 IC50 (nM) | Liver Microsome Stability (t1/2) |

| Cmpd-H | Phenyl (No F) | 45 | 12 min (High Clearance) |

| Cmpd-F | 4-Fluorophenyl | 38 | > 60 min (Stable) |

| Cmpd-Me | 4-Methylphenyl | 42 | 25 min (Moderate) |

References

-

Regan, J., et al. (2002).[3] "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry, 45(14), 2994-3008.

-

Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology, 9(4), 268-272.

-

Dumas, J. (2001). "Protein kinase inhibitors: emerging trends." Expert Opinion on Therapeutic Patents, 11(3), 405-429.

-

Meanwell, N. A. (2018).[4] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880.

Sources

- 1. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application Notes & Protocols: Mastering Amide Coupling Reactions with 1-(4-fluorophenyl)-1H-pyrazol-4-amine

Introduction: The Central Role of the Amide Bond

The amide bond is an unparalleled cornerstone in medicinal chemistry and pharmaceutical development. Its remarkable metabolic stability and ability to participate in hydrogen bonding have cemented its place as the most common linkage in drug molecules.[1] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is therefore one of the most frequently performed and critical reactions in the drug discovery pipeline.[2][3]

This guide focuses on a particularly valuable building block: 1-(4-fluorophenyl)-1H-pyrazol-4-amine . The pyrazole moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs, while the fluorophenyl group can enhance metabolic stability and binding affinity.[4][5][6] However, as a heterocyclic amine, its reactivity profile presents unique challenges and opportunities in amide synthesis.

These application notes provide a comprehensive technical guide for researchers, chemists, and drug development professionals. We will move beyond simple procedural lists to explore the mechanistic rationale behind protocol design, compare the industry's most effective coupling reagents, provide detailed, step-by-step protocols, and offer a robust troubleshooting framework to overcome common hurdles associated with this specific substrate.

Understanding the Substrate: Physicochemical Properties of 1-(4-fluorophenyl)-1H-pyrazol-4-amine

A successful coupling strategy begins with a thorough understanding of the amine's reactivity.

-

Structure:

-

Reactivity Profile: 1-(4-fluorophenyl)-1H-pyrazol-4-amine is an aromatic amine. Its nucleophilicity, the key parameter for a successful coupling reaction, is modulated by several electronic factors. While the pyrazole ring itself is electron-rich, the lone pair of the amino group is delocalized into the heterocyclic ring system. This can render it less nucleophilic than a typical aliphatic amine and, in some cases, even less reactive than simple anilines.[8] Consequently, reactions that work well for simple amines may be sluggish or fail entirely, necessitating more powerful activation methods.[2]

Core Principles of Amide Bond Formation

The direct reaction of a carboxylic acid and an amine is thermodynamically favorable but kinetically slow. The primary obstacle is a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt, effectively neutralizing the amine's nucleophilicity.[9]

The universal solution is to activate the carboxylic acid . This involves converting the hydroxyl group into a better leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine. This fundamental workflow is visualized below.

Sources

- 1. growingscience.com [growingscience.com]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole synthesis [organic-chemistry.org]

- 7. 1-(4-Fluorophenyl)-1H-pyrazol-4-amine [myskinrecipes.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

Application Notes & Protocols: Buchwald-Hartwig Amination using 1-(4-Fluorophenyl)-1H-pyrazol-4-amine

Introduction: The Strategic Importance of C-N Bond Formation in Modern Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl and heteroaryl amines are privileged structural motifs found in a vast array of biologically active molecules and approved drugs. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of these crucial bonds, largely superseding classical methods that often suffer from limited scope and harsh reaction conditions.[1][2] This reaction's ability to couple a wide variety of amines with aryl and heteroaryl halides or pseudohalides has revolutionized the synthesis of complex molecular architectures.[1][3][4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of the Buchwald-Hartwig amination, specifically focusing on the use of 1-(4-fluorophenyl)-1H-pyrazol-4-amine as the amine coupling partner. Pyrazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[5][6] The protocols and insights provided herein are designed to be a self-validating system, explaining the causality behind experimental choices to ensure robust and reproducible outcomes.

Understanding the Catalytic Cycle: The Engine of C-N Bond Formation

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium-based catalytic cycle.[1][7][8] A thorough understanding of this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The generally accepted mechanism involves the following key steps:

-

Reductive Elimination: The cycle begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species.[7][9]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[1][10] This step is often the rate-determining step of the reaction.[10]

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[8]

-

Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][8]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Reaction Components: A Guide to Rational Selection

The success of a Buchwald-Hartwig amination is highly dependent on the judicious choice of several key components.

| Component | Role in the Reaction | Key Considerations for Selection |

| Palladium Precatalyst | Source of the active Pd(0) catalyst. | Commonly used precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladacycles.[9][11] Modern palladacycle precatalysts often provide more reliable and efficient generation of the active catalyst.[12] |

| Ligand | Stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle. | The choice of ligand is critical and substrate-dependent.[11][13] Bulky, electron-rich phosphine ligands are generally effective.[1][11] For heteroaromatic amines like pyrazoles, specialized ligands may be required.[5][12] |

| Base | Deprotonates the amine to form the active nucleophile. | Strong, non-nucleophilic bases such as NaOtBu, KOtBu, and LHMDS are commonly employed.[12] For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, often requiring higher temperatures.[9][12][14] |

| Solvent | Solubilizes the reactants and influences the stability of catalytic intermediates. | Aprotic, non-polar solvents like toluene and 1,4-dioxane are frequently used.[14][15] Ethereal solvents such as THF are also common.[9] The choice of solvent can impact reaction rates and selectivity.[15] |

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with 1-(4-Fluorophenyl)-1H-pyrazol-4-amine

This protocol provides a general procedure for the coupling of an aryl bromide with 1-(4-fluorophenyl)-1H-pyrazol-4-amine. Optimization may be required for different aryl halides.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

1-(4-Fluorophenyl)-1H-pyrazol-4-amine (1.2 mmol, 1.2 equiv)

-

Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

-

Ligand (if not using a precatalyst, e.g., XPhos, 0.024 mmol, 2.4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

-

Anhydrous, degassed toluene (5 mL)

-

Oven-dried reaction vial with a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl bromide, 1-(4-fluorophenyl)-1H-pyrazol-4-amine, palladium precatalyst, and sodium tert-butoxide to the oven-dried reaction vial containing a magnetic stir bar.

-

Solvent Addition: Add the anhydrous, degassed toluene to the reaction vial.

-

Sealing and Heating: Securely seal the reaction vial and place it in a preheated oil bath or heating block at 100 °C.

-

Reaction Monitoring: Stir the reaction mixture vigorously at the set temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete (typically 2-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-1-(4-fluorophenyl)-1H-pyrazol-4-amine.

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst, inappropriate ligand, or incorrect base. | Ensure high-quality, air-sensitive reagents are handled under an inert atmosphere.[16] Screen different ligands; for heteroaromatic amines, ligands like XPhos or BrettPhos can be effective.[12][13] Verify the quality and stoichiometry of the base. |

| Side Reactions (e.g., Hydrodehalogenation) | Reaction temperature is too high, or an unsuitable base is being used. | Lowering the reaction temperature can sometimes minimize side reactions.[14] Consider using a weaker base, such as Cs₂CO₃ or K₃PO₄.[14] |

| Poor Substrate Reactivity (e.g., Aryl Chlorides) | Aryl chlorides are generally less reactive than aryl bromides. | The use of bulky, electron-rich phosphine ligands is often necessary for the successful coupling of aryl chlorides.[12] Higher reaction temperatures and longer reaction times may also be required. |

Conclusion

The Buchwald-Hartwig amination is a robust and highly valuable transformation in the synthetic chemist's toolkit. By understanding the underlying mechanism and the roles of the various reaction components, researchers can effectively apply this methodology to the synthesis of complex molecules, such as those containing the 1-(4-fluorophenyl)-1H-pyrazol-4-amine scaffold. The protocols and guidelines presented in this application note serve as a solid foundation for the successful implementation and optimization of this powerful C-N bond-forming reaction in a research and drug development setting.

References

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Singleton, D. A., & Cvetan, S. N. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 153-160. [Link]

-

Name-Reaction.com. Buchwald-Hartwig amination. [Link]

-

Dorel, R., & van der Eycken, E. V. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(42), 14942-14953. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]

-

Norrby, P.-O., & Brandt, P. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11026-11033. [Link]

-

PubMed. (2014). Role of the base in Buchwald-Hartwig amination. [Link]

-

The Journal of Organic Chemistry. (2014). Role of the Base in Buchwald–Hartwig Amination. [Link]

-

Andersen, T. L., & Skrydstrup, T. (2009). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 13(4), 626-632. [Link]

-

Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

-

OUCI. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. [Link]

-

TECS CDT. (2019). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

-

ResearchGate. (2018). Buchwald-Hartwig reaction: An overview. [Link]

-

University of Windsor. (2006). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]

-

PubMed. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. [Link]

-

Pearson Channels. Buchwald-Hartwig Amination Reaction. [Link]

-

ResearchGate. (2019). Optimization of the reaction conditions for the Buchwald-Hartwig coupling of benzyl protected benzimidazole 2 with 4-(methylsulfonyl)aniline (a). [Link]

-

OpenOChem Learn. Buchwald -Hartwig Amination. [Link]

-

Lee, J. H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4697. [Link]

-

Nolan, S. P., & Cazin, C. S. (Eds.). (2008). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons. [Link]

-

PubMed. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]

-

ResearchGate. (2014). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

-

MDPI. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. [Link]

-

ResearchGate. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]

-

National Institutes of Health. (2011). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. [Link]

-

Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

-

MDPI. (2022). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. [Link]

-

ResearchGate. (2012). Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. name-reaction.com [name-reaction.com]

- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. research.rug.nl [research.rug.nl]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]

Troubleshooting & Optimization

optimizing reaction temperature for pyrazole ring closure

Technical Support Center: Optimizing Reaction Temperature for Pyrazole Ring Closure

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for the critical step of pyrazole ring closure. As Senior Application Scientists, we understand that achieving high yields and purity is paramount, and temperature is a pivotal parameter in this endeavor. This resource provides field-proven insights to navigate the complexities of temperature optimization in your pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for pyrazole ring closure reactions?

A1: The optimal temperature for pyrazole synthesis is highly dependent on the specific reaction, substrates, and solvent used. Conventional methods can range from room temperature to the reflux temperature of the solvent.[1] For instance, some protocols using ethylene glycol as a solvent achieve good to excellent yields at room temperature, while others may require heating up to 160°C.[1][2] Microwave-assisted synthesis can significantly shorten reaction times and often employs temperatures between 60°C and 150°C.[3][4]

Q2: How does reaction temperature influence the yield and purity of my pyrazole product?

A2: Temperature has a direct and significant impact on both the yield and purity of your product. Insufficient temperature can lead to a sluggish or incomplete reaction, resulting in low yields.[5] Conversely, excessively high temperatures can promote the formation of side products or lead to the decomposition of starting materials, intermediates, or the final product, thereby reducing both yield and purity.[5] It's a delicate balance; for example, in one optimization, reducing the temperature from 120°C to 100°C improved the yield from 66% to 81-86%.[2]

Q3: I'm observing the formation of multiple products. Can temperature control help in achieving better regioselectivity?

A3: Yes, temperature can be a key factor in controlling regioselectivity, especially when using unsymmetrical 1,3-dicarbonyl compounds. In some cases, different reaction temperatures can favor the formation of one regioisomer over another in what is known as a temperature-controlled divergent synthesis.[6][7] This is because the activation energies for the formation of the different isomers can vary, allowing for kinetic or thermodynamic control at different temperatures.

Q4: My reaction is very slow at the reflux temperature of my current solvent. What should I do?

A4: If your reaction is sluggish, you have a few options. The most direct approach is to switch to a higher-boiling solvent, such as toluene or xylene, which will allow you to increase the reaction temperature.[1] Alternatively, you could consider microwave-assisted synthesis, which can dramatically reduce reaction times, often from hours to minutes, by efficiently heating the reaction mixture.[3]

Q5: Can I use the same temperature for both conventional heating and microwave-assisted synthesis?

A5: Not necessarily. While the optimal temperature might be similar in some cases, microwave irradiation often leads to faster reaction rates at the same or even lower temperatures compared to conventional heating.[3] This is due to the direct and efficient heating of the reaction mixture by microwaves.[3] It is always recommended to re-optimize the temperature when switching between heating methods.

Troubleshooting Guide: Common Issues in Pyrazole Ring Closure

This section addresses specific problems you might encounter during your experiments and provides a logical approach to troubleshooting, with a focus on temperature optimization.

| Problem | Potential Cause(s) | Troubleshooting Actions & Rationale |

| Low or No Product Yield | Insufficient Reaction Temperature: The activation energy for the cyclization step may not be overcome at the current temperature. | 1. Increase Temperature Incrementally: Gradually increase the reaction temperature in 10-20°C increments, monitoring the reaction progress by TLC or HPLC.[1] This helps to find the "sweet spot" where the reaction proceeds efficiently without significant side product formation. 2. Switch to a Higher-Boiling Solvent: If you are limited by the boiling point of your current solvent, switch to one with a higher boiling point to access higher temperatures.[1] 3. Consider Microwave Synthesis: Microwave irradiation can provide the necessary energy for the reaction to proceed, often at a faster rate and with higher yields.[3] |

| Decomposition of Starting Materials or Product: The reaction temperature may be too high, leading to degradation. | 1. Lower the Reaction Temperature: If you observe charring or the formation of numerous baseline spots on your TLC, reduce the temperature.[5] Even a small reduction can sometimes prevent decomposition. 2. Gradual Heating: Instead of heating the reaction mixture directly to the target temperature, consider a slower, ramped heating profile. | |

| Formation of Multiple Side Products | Non-selective Reaction Conditions: The current temperature may be promoting competing side reactions. | 1. Lower the Reaction Temperature: Side reactions often have different activation energies than the desired reaction. Lowering the temperature can sometimes favor the desired pathway. 2. Screen a Range of Temperatures: Perform small-scale experiments at various temperatures to identify a window where the desired product is formed with minimal by-products. |

| Incomplete Reaction (Starting Material Remains) | Insufficient Reaction Time at a Given Temperature: The reaction may be slow and require more time to reach completion. | 1. Increase Reaction Time: Before increasing the temperature, try extending the reaction time and continue to monitor by TLC.[5] 2. Moderate Temperature Increase: A modest increase in temperature can often significantly increase the reaction rate and drive it to completion.[5] |

| Poor Regioselectivity | Kinetic vs. Thermodynamic Control: The reaction temperature may be favoring the formation of an undesired regioisomer. | 1. Vary the Reaction Temperature: Run the reaction at a lower temperature to favor the kinetically controlled product and at a higher temperature to favor the thermodynamically more stable product.[6][7] This can help determine if regioselectivity is temperature-dependent. |

Experimental Protocols

Protocol 1: Systematic Temperature Optimization using Conventional Heating

This protocol outlines a general procedure for optimizing the reaction temperature for a Knorr-type pyrazole synthesis.

-

Initial Small-Scale Reaction:

-

In a small reaction vessel, combine your 1,3-dicarbonyl compound (1.0 eq) and hydrazine derivative (1.0 - 1.2 eq) in a suitable solvent (e.g., ethanol, DMF).[1]

-

Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid) if required.

-

Heat the reaction mixture to a moderate starting temperature (e.g., 60°C) and monitor the progress by TLC every 30-60 minutes.[1]

-

-

Incremental Temperature Increase:

-

If the reaction is slow or incomplete after several hours, increase the temperature by 10-20°C.

-

Continue to monitor the reaction by TLC to observe the rate of product formation and the appearance of any new spots (potential side products).

-

Repeat this incremental increase until the reaction proceeds at a reasonable rate or you reach the reflux temperature of the solvent.

-

-

Analysis and Selection of Optimal Temperature:

-

Analyze the crude reaction mixtures from each temperature point by HPLC or ¹H NMR to determine the yield and purity of the desired pyrazole.

-

Select the temperature that provides the best balance of reaction rate, yield, and purity.

-

Protocol 2: Rapid Temperature Scouting with Microwave-Assisted Synthesis

Microwave synthesis allows for rapid optimization of reaction conditions.

-

Setup:

-

In a microwave-safe reaction vessel, combine the 1,3-dicarbonyl compound (1 mmol), hydrazine derivative (1.2 mmol), and a suitable solvent (e.g., ethanol, 5 mL).[5]

-

Add a catalytic amount of acid if necessary.

-

-

Temperature Screening:

-

Optimization:

-

Based on the initial screening, identify a promising temperature range.

-

Further optimize by running reactions at narrower temperature intervals and for varying times within that range.

-

Analyze the final products to determine the optimal temperature for yield and purity.

-

Visualizing the Workflow

Decision Tree for Temperature Troubleshooting

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis by optimizing reaction temperature.

General Mechanism of Pyrazole Formation

Caption: A simplified mechanism for pyrazole ring formation, where heat is often required for the dehydration step.

References

- The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone.

- BenchChem. (2025). Technical Support Center: Optimization of Solvent Conditions for Pyrazole Cyclization.

- BenchChem. (2025). The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods.

- Interchim. (n.d.). FlowSyn™ Application Note 3: Knorr Pyrazole Synthesis.

- Google Patents. (n.d.). US4434292A - Process for the preparation of pyrazole.

- MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.

- BenchChem. (2025). optimization of reaction conditions for pyrazoline synthesis.

- DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review.

- PMC. (2017). Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents.

- ACS Publications. (2023). Controlled Pyrazole-Hydrazone Annulation: Regiodivergent Synthesis of 1H- and 2H-Pyrazolo[3,4-d]pyridazinones.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. dergipark.org.tr [dergipark.org.tr]

solubility issues of 1-(4-fluorophenyl)-1H-pyrazol-4-amine in water

This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Stability & Formulation Center.

Below is the technical support guide for 1-(4-fluorophenyl)-1H-pyrazol-4-amine . I have structured this as a dynamic troubleshooting interface to address your specific solubility and stability challenges directly.

Subject: Solubility Optimization, Stability Protocols, and Formulation Strategies CAS: 5848-05-5 (Generic/Analogous) | Molecular Weight: ~177.18 g/mol

Physicochemical Profiling (The "Why")

User Query: Why does this compound precipitate immediately when I dilute my DMSO stock into PBS?

Dr. Thorne: This is a classic "solubility cliff" caused by the compound's specific physicochemical properties. You are fighting two forces: moderate lipophilicity and weak basicity.

| Property | Value (Approx.) | Implication |

| LogP | 1.6 – 2.1 | Moderately lipophilic. It prefers organic solvents. In pure water, the hydrophobic effect drives aggregation (precipitation). |

| pKa (Conj. Acid) | ~2.5 – 3.0 | Critical: The 4-amino group is a very weak base (aniline-like). At pH 7.4 (PBS), it is 99.99% uncharged (neutral).[1] Neutral molecules are the least soluble form. |

| Solid State | Crystalline | High lattice energy (melting point ~140°C) resists dissolution. |

The Mechanism: When you dilute a DMSO stock (where the compound is solvated) into PBS (pH 7.4), the water strips away the DMSO shell.[1] Since the pH (7.4) is far above the pKa (~2.8), the compound remains neutral.[1] With no charge to interact with water and a hydrophobic fluorophenyl tail, it instantly crashes out.

Solubility Optimization Strategies (The "How")

User Query: How do I keep it in solution for biological assays?

Dr. Thorne: You cannot rely on pH alone unless you are willing to work at pH < 2. For physiological pH, you must use a Cosolvent or Complexation strategy.[1]

Strategy A: The "Golden Triangle" Formulation (Recommended)

This mixture balances solubility with biological tolerability.

-

Stock Solution: Dissolve compound in 100% DMSO at 20–50 mM .

-

Note: Sonicate for 5 mins to ensure no micro-crystals remain.

-

-

Intermediate Dilution: Do not go straight to water.

-

Final Vehicle:

-

5% DMSO (Solubilizer)

-

40% PEG-400 (Cosolvent/Dispersant)

-

55% Water or Saline (Bulk)

-

Strategy B: Salt Formation (For High Concentration Needs)

If you need >10 mg/mL, convert the free base to the Hydrochloride (HCl) salt .[1]

-

Protocol: Dissolve the free amine in diethyl ether or ethanol. Add 1.1 equivalents of 4M HCl in dioxane. The HCl salt should precipitate.

-

Warning: The HCl salt is acidic. When dissolved in water, it will lower the pH. If you buffer it back to pH 7.4, the free base will precipitate again.

Troubleshooting & Stability (The "What If")

User Query: My solution turned brown after 24 hours. Is it still good?

Dr. Thorne: Discard it. 4-aminopyrazoles are electron-rich and prone to oxidation, structurally similar to phenylenediamines.

-

Diagnosis: The brown/purple color indicates the formation of azo-dimers or imino-quinone species (oxidative coupling).

-

Prevention:

-

De-gas buffers: Use Nitrogen-purged water.

-

Antioxidants: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to your aqueous buffers.

-

Storage: Store solid at -20°C under Argon. Make fresh stocks immediately before use.

-

Visualizing the Workflow

Below is the decision logic we use in the lab to determine the optimal formulation for this class of compounds.

Caption: Decision tree for solubilizing 4-aminopyrazoles based on concentration requirements.

Standardized Solubility Protocol

Objective: Determine the maximum kinetic solubility in PBS (pH 7.4).

-

Preparation: Prepare a 10 mM stock solution in DMSO.

-

Spiking: Into a 96-well plate, spike DMSO stock into PBS to achieve final concentrations of 1, 10, 50, and 100 µM. Ensure final DMSO is < 1%.

-

Incubation: Shake at room temperature for 4 hours.

-

Filtration: Filter using a 0.45 µm PVDF membrane (low binding) to remove microprecipitates.

-

Quantification: Analyze filtrate via HPLC-UV (254 nm).

-

Pass Criteria: Recovery > 80% of nominal concentration.

-

Fail Criteria: Recovery < 80% indicates precipitation (solubility limit reached).

-

References

-

Physicochemical Properties of Pyrazoles

-

Basicity and Protonation Sites

- Title: Relative Basicity of Amines and Heterocycles.

- Source: Chemistry LibreTexts.

-

URL:[Link]

-

Stability of Aminopyrazoles

-

Formulation Strategies (Cosolvents)

- Title: Solubility of amino acids and related compounds in aqueous ethylene glycol solutions.

- Source: Journal of Biological Chemistry (Found

-

URL:[Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. comptox.epa.gov [comptox.epa.gov]

- 4. 4-(4-fluorophenyl)-1H-pyrazol-5-amine | C9H8FN3 | CID 201772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. BJOC - Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN [beilstein-journals.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

minimizing side products in 4-fluorophenylhydrazine condensation

A Guide to Minimizing Side Products and Optimizing Indole Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in indole synthesis via the condensation of 4-fluorophenylhydrazine. Our focus is to provide in-depth, actionable troubleshooting advice to minimize side product formation and maximize the yield and purity of your target indole. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

The condensation of an arylhydrazine with an aldehyde or ketone under acidic conditions, known as the Fischer indole synthesis, is a cornerstone of heterocyclic chemistry.[1][2] While powerful, the reaction is sensitive to a variety of factors that can lead to competing pathways and the formation of undesirable impurities. This guide addresses the most common challenges encountered when working with 4-fluorophenylhydrazine.

Part 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Issues

This section tackles the most frequent problems encountered during the condensation of 4-fluorophenylhydrazine.

Q1: My reaction is producing a significant amount of 4-fluoroaniline. What is causing this and how can I prevent it?

A1: The formation of 4-fluoroaniline is a classic sign of N-N bond cleavage, a major competitive side reaction in the Fischer indole synthesis.[3][4] This occurs when the key ene-hydrazine intermediate, formed after the initial condensation, undergoes heterolytic cleavage instead of the desired[5][5]-sigmatropic rearrangement.[4][6]

-

Causality: This cleavage is often promoted by excessive acid strength or high temperatures, which can over-stabilize the intermediates leading to fragmentation. While electron-donating groups on the carbonyl partner are known to exacerbate this issue by stabilizing the resulting iminylcarbocation, the choice of acid catalyst remains a critical parameter.[3][6]

-

Solutions:

-

Acid Optimization: The type and concentration of the acid catalyst are paramount.[3][7] If you are using strong Brønsted acids like H₂SO₄ or HCl, consider switching to a milder Lewis acid such as ZnCl₂ or BF₃·OEt₂.[7][8] Alternatively, polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA) can be effective.[1][8] Perform a systematic screen of catalysts and their concentrations to find the optimal conditions.

-

Temperature Control: Avoid excessively high temperatures. While heat is required to drive the rearrangement, it also accelerates the N-N bond cleavage. Aim for the lowest temperature that allows the reaction to proceed at a reasonable rate. Monitor the reaction by TLC to track the consumption of starting material and the formation of both product and the 4-fluoroaniline byproduct.

-

Carbonyl Partner: If your aldehyde or ketone partner has strong electron-donating groups, it inherently favors the cleavage pathway.[4][6] While changing the substrate isn't always possible, be aware that these reactions will require more careful optimization of acid and temperature.

-

Q2: I'm observing side products that appear to be from the self-condensation of my aldehyde/ketone. How do I suppress this?

A2: This is likely due to an aldol condensation reaction, which is also acid-catalyzed and a common side reaction when using carbonyl compounds with α-hydrogens.[3]

-

Causality: The acidic conditions required for the Fischer indole synthesis can simultaneously promote the enolization of the carbonyl starting material, leading it to react with itself.

-

Solutions:

-

Staged Addition: Instead of adding all reagents at once, first form the 4-fluorophenylhydrazone intermediate under milder conditions (e.g., in ethanol with a catalytic amount of acetic acid at room temperature). Isolate and purify the hydrazone. Then, subject the purified hydrazone to the stronger acidic conditions required for the cyclization. This removes the free carbonyl partner from the harsh indolization step.

-

Reaction Conditions: Lowering the reaction temperature can sometimes disfavor the aldol pathway relative to the hydrazone formation.

-

Q3: My reaction is sluggish or fails to proceed to completion. What are the likely causes?

A3: Low reactivity can stem from several factors, from the quality of your starting materials to suboptimal reaction conditions.

-

Causality & Solutions:

-

Purity of 4-Fluorophenylhydrazine: Hydrazines are susceptible to oxidation. Your 4-fluorophenylhydrazine (often supplied as a more stable hydrochloride salt) should be of high purity.[9][10] Impurities can inhibit the reaction.[3] If you suspect degradation, you can try purifying the free base before use, though it is less stable.

-

Steric Hindrance: Bulky substituents on either the 4-fluorophenylhydrazine (less common) or, more likely, the carbonyl partner can sterically hinder the key rearrangement and cyclization steps.[3] If steric hindrance is significant, this reaction may not be feasible.

-

Insufficient Acid Catalysis: The acid may be too weak or used in too low a concentration to effectively catalyze the reaction. While strong acids can cause side reactions, a certain threshold is needed to promote the necessary protonation steps of the mechanism.[8] A systematic screen is the best approach.

-

Water Content: The initial condensation to form the hydrazone produces water. If not removed, the equilibrium can be affected. While many Fischer syntheses are run in protic solvents, for particularly difficult cases, using a Dean-Stark apparatus with a solvent like toluene can help drive the reaction forward by removing water.

-

Q4: The purification of my final indole product is very difficult due to closely-eluting impurities. What strategies can I use?

A4: Purification is a common challenge, especially when side products have similar polarities to the desired indole.

-

Strategies:

-

Optimize Reaction First: The best purification is a clean reaction. Invest time in optimizing the conditions as described above to minimize the impurity load.

-

Crystallization: If your product is a solid, crystallization is a powerful purification technique.[11] Screen various solvents to find one where the product has high solubility at high temperature and low solubility at room temperature or below.

-

Chromatography: If crystallization fails, column chromatography is the next step.[11]

-

Eluent System: Systematically screen different solvent systems (eluents) using TLC. If impurities are co-eluting, try changing the nature of the solvents (e.g., switching from a hexane/ethyl acetate system to a dichloromethane/methanol system) to alter the selectivity.

-

Additive: Adding a small amount of a modifier like triethylamine (~1%) to the eluent can help sharpen peaks and improve the separation of basic compounds, though indoles themselves are only weakly basic.

-

Reverse-Phase: If normal-phase chromatography fails, consider reverse-phase (C18) flash chromatography. This separates compounds based on different principles and can often resolve impurities that are inseparable on silica.[12]

-

-

Part 2: Understanding the Reaction - Mechanism & Side Pathways

A clear understanding of the reaction mechanism is crucial for effective troubleshooting. The Fischer indole synthesis proceeds through several key steps, each with the potential for diversion to a side product.

Caption: The reaction mechanism of the Fischer Indole Synthesis and key side pathways.

Part 3: Optimizing Reaction Parameters - A Data-Driven Approach

Systematic optimization is key to success. The following table summarizes the critical parameters and their expected impact on the reaction outcome.

| Parameter | Condition | Rationale & Potential Impact | Primary Side Products Affected |

| Acid Catalyst | Brønsted Acids (HCl, H₂SO₄, PPA) | Strong proton source, can be very effective but may promote side reactions if concentration or strength is too high.[8] | N-N Bond Cleavage, Aldol Condensation |

| Lewis Acids (ZnCl₂, BF₃·OEt₂) | Milder, coordinates with carbonyl and nitrogen atoms. Can reduce N-N cleavage by avoiding excessive protonation.[7] | N-N Bond Cleavage | |

| Temperature | Low (e.g., 50-80 °C) | Favors kinetic control, can minimize side reactions that have higher activation energies like decomposition or N-N cleavage. May lead to slow reaction rates. | N-N Bond Cleavage, Polymerization |

| High (e.g., 80-120+ °C) | Overcomes activation energy for desired rearrangement but also accelerates side reactions.[7] | N-N Bond Cleavage, Aldol Condensation | |

| Solvent | Protic (e.g., Acetic Acid, Ethanol) | Common, can participate in proton transfer. Acetic acid can act as both solvent and catalyst. | General |

| Aprotic (e.g., Toluene, Xylene) | Allows for azeotropic removal of water with a Dean-Stark trap, driving the initial condensation equilibrium. | Incomplete Reaction | |

| Concentration | High | Can increase reaction rate but may also promote bimolecular side reactions like aldol condensation or polymerization. | Aldol Condensation, Polymerization |

| Low | Can reduce bimolecular side reactions but may lead to slower desired reaction rates. | General |

Part 4: Experimental Protocols

The following protocols provide a starting point for your experiments. They should be adapted and optimized for your specific carbonyl substrate.

Protocol 1: Two-Step Synthesis via Hydrazone Isolation

This is the recommended approach for minimizing aldol-related side products.

Step A: Formation of 4-Fluorophenylhydrazone

-

In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol (approx. 0.5 M).

-

Add sodium acetate (1.1 eq) to neutralize the HCl and liberate the free hydrazine. Stir for 10 minutes at room temperature.

-

Add the desired ketone or aldehyde (1.05 eq) to the mixture.

-

Add a catalytic amount of glacial acetic acid (e.g., 3-4 drops).

-

Stir the reaction at room temperature and monitor by TLC. The reaction is often complete within 1-4 hours.

-

Once the 4-fluorophenylhydrazine is consumed, the hydrazone product often precipitates. If not, reduce the solvent volume under vacuum.

-

Collect the solid by filtration, wash with cold ethanol, and dry. This hydrazone is typically pure enough for the next step.

Step B: Indolization (Cyclization)

-

Place the dried 4-fluorophenylhydrazone (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

-

Add the chosen acid catalyst. For example, suspend the hydrazone in toluene (approx. 0.2 M) and add p-toluenesulfonic acid (PTSA) (1.2 eq).

-

Heat the reaction mixture to reflux (approx. 110 °C for toluene).

-

Monitor the reaction progress by TLC, observing the disappearance of the hydrazone spot and the appearance of the new, typically more UV-active, indole product spot.

-

Upon completion, cool the reaction to room temperature.

-

Proceed with an appropriate aqueous workup, such as neutralizing the acid with a sodium bicarbonate solution, extracting the product with an organic solvent (e.g., ethyl acetate), drying the organic layer (e.g., with Na₂SO₄), and concentrating under reduced pressure.

-

Purify the crude product by crystallization or column chromatography.

Troubleshooting Workflow